molecular formula C13H17IN2O3S B13372957 1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine

1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine

Cat. No.: B13372957
M. Wt: 408.26 g/mol
InChI Key: BMQRGQOTADNVGO-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound features an acetyl group, an iodo-substituted methylphenyl group, and a sulfonyl group attached to a piperazine ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

The synthesis of 1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative in high yields. Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The iodo group in the compound makes it a suitable candidate for nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide, leading to the formation of azido or cyano derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The iodo group may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

    1-Acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine: This compound features a chloro group instead of an iodo group, which may result in different reactivity and biological activity.

    1-Acetyl-4-[(4-bromo-3-methylphenyl)sulfonyl]piperazine: The presence of a bromo group can also influence the compound’s properties and applications.

    1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine: The fluoro derivative may exhibit unique characteristics due to the electronegativity of the fluorine atom.

Properties

Molecular Formula

C13H17IN2O3S

Molecular Weight

408.26 g/mol

IUPAC Name

1-[4-(4-iodo-3-methylphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C13H17IN2O3S/c1-10-9-12(3-4-13(10)14)20(18,19)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8H2,1-2H3

InChI Key

BMQRGQOTADNVGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)I

Origin of Product

United States

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